

# Comparative Analysis of K00135 (ALDH5A1) Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	K00135	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of **K00135** (ALDH5A1/SSADH) expression in healthy versus diseased tissues. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Succinate-semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene and cataloged as **K00135** in the KEGG Orthology database, is a critical mitochondrial enzyme in the GABA degradation pathway.[1][2] Dysregulation of its expression is implicated in a range of pathologies, from rare neurological disorders to various cancers.

## Quantitative Expression Analysis: Healthy vs. Diseased Tissues

The expression of ALDH5A1 has been observed to be altered in several disease states when compared to corresponding healthy tissues. The following table summarizes these findings from various studies.



Disease State	Tissue/Cell Type	Expression Change in Disease	Experimental Method	Reference
Ovarian Cancer	Ovarian Tissue	Down-regulated	Gene Expression Analysis	[3]
Glioma	Glioma Cells	High expression associated with enhanced migration	Gene Expression Analysis	[3]
Papillary Thyroid Carcinoma	Thyroid Tissue	Acts as a tumor promoter, impacting prognosis	Gene Expression Analysis	[3]
Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D)	Fibroblasts	Nearly complete absence of protein	Western Blot	[4]
SSADH-D Mouse Model	Hippocampus and Cortex	Down-regulation of myelin-associated genes	Expression Profiling	[5]

## **Signaling Pathways and Biological Implications**

ALDH5A1 is a key enzyme in the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][6][7] Its deficiency leads to the accumulation of GABA and gamma-hydroxybutyrate (GHB), a neuroactive byproduct.[6][8][9] This accumulation is the biochemical hallmark of Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D), a rare neurometabolic disorder characterized by intellectual disability, epilepsy, and ataxia.[1][6][9][10]

In the context of cancer, the product of the SSADH-catalyzed reaction, succinate, has been identified as an oncometabolite.[11][12] Alterations in succinate dehydrogenase (of which SSADH is a component of the overall pathway) activity and the resulting accumulation of



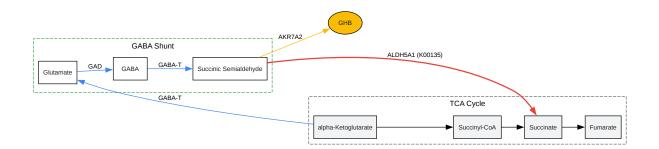


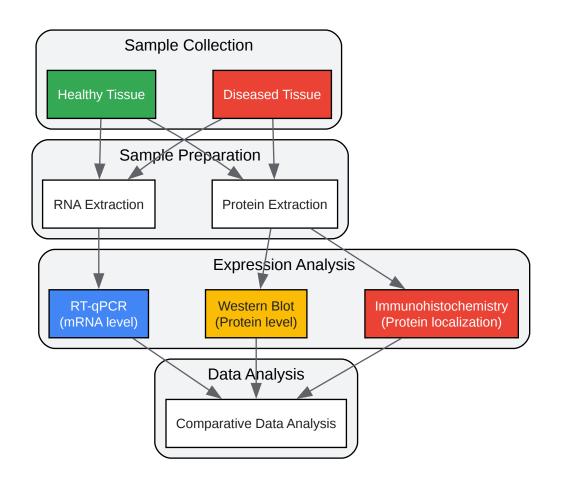


succinate can influence cancer development by inducing epigenetic changes, promoting epithelial-to-mesenchymal transition, and affecting cell migration and angiogenesis.[11][12] Furthermore, research in SSADH-D models has pointed to altered signaling through the mTOR pathway.[1]

Below is a diagram illustrating the central role of ALDH5A1 in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.







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- To cite this document: BenchChem. [Comparative Analysis of K00135 (ALDH5A1) Expression: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673198#comparative-analysis-of-k00135-expression-in-healthy-versus-diseased-tissues]



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